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Compound of Interest

Compound Name:
1-Tert-butyl 3-methyl piperazine-

1,3-dicarboxylate

Cat. No.: B044663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

piperazine derivatives, a class of compounds with significant pharmacological importance.[1]

The piperazine nucleus is a key structural feature in numerous drugs, including antipsychotics,

antidepressants, and anxiolytics.[2][3][4] A thorough understanding of their spectroscopic

characteristics is crucial for structural elucidation, quality control, and the development of new

therapeutic agents.

Spectroscopic Data of Piperazine Derivatives
The following sections present key spectroscopic data for various piperazine derivatives,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and

Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of piperazine derivatives by

providing detailed information about the chemical environment of atomic nuclei, primarily

hydrogen (¹H) and carbon (¹³C).[1] The chemical shifts are highly dependent on the

substituents attached to the piperazine ring.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected Piperazine Derivatives
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Compound Solvent
¹H Chemical
Shift (δ) ppm

¹³C Chemical
Shift (δ) ppm

Reference

Piperazine - 2.68 (s, 8H, CH₂) 47.9 (CH₂) [1]

N-

Benzoylpiperazin

e

CDCl₃

2.81-3.97 (m,

8H, piperazine

NCH₂)

43.5-49.0

(piperazine

carbons)

[1][5]

1-(4-

Chlorophenyl)pip

erazine

-

CH stretching:

2954, 2889,

2833 (Raman);

2954, 2896,

2831 (IR)

- [6]

N,N'-Bis(2,4-

difluorobenzoyl)p

iperazine

CDCl₃

3.34 (br. s, 2H),

2.44, 3.79, 3.89

(br. s, 6H), 6.78–

7.06 (m, 4H),

7.43 (dd, 2H)

42.1, 42.5, 46.9,

47.5 (NCH₂),

104.4 (m), 112.7

(dd), 119.8 (d),

131.0 (m), 158.7

(dt), 164.0 (dt),

164.7 (d, C=O)

[7]

Piperazine-2,5-

dione
DMSO-d₆

~3.8 - 4.1 (s, 4H,

CH₂), ~8.0 - 8.5

(s, broad, 2H,

NH)

~45 (CH₂), ~167

(C=O)
[1]

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.[1]

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in piperazine derivatives

based on the absorption of infrared radiation, which causes molecular vibrations.

Table 2: Characteristic IR Absorption Frequencies for Piperazine and its Derivatives
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Functional Group Vibration
Wavenumber
(cm⁻¹)

Reference

N-H (amine) Stretching 3220-3500 [8]

C-H (alkane) Stretching 2800-3100 [8]

C=O (amide) Stretching 1649-1659 [9]

C-N Stretching 1049-1186 [10]

C-C (ring) Stretching 1430-1625 [8][10]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns

of piperazine derivatives, aiding in their identification and structural analysis.[1][11][12]

Table 3: Characteristic Mass-to-Charge (m/z) Ratios for Selected Piperazine Derivatives

(Electron Ionization - EI)

Compound Molecular Ion (M⁺)
Key Fragment Ions
(m/z)

Reference

1-Benzylpiperazine

(BZP)
176 134, 91, 56 [13]

1-(3-

chlorophenyl)piperazi

ne (mCPP)

196 154, 138, 57 [13]

1-(3-

trifluoromethylphenyl)

piperazine (TFMPP)

230 188, 172, 145 [13]

N,N'-bis(2,4-

difluorobenzoyl)pipera

zine

267 [M+H]⁺ (ESI+) - [7]

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for compounds containing chromophores. Piperazine itself does not

absorb significantly in the UV range, but its derivatives with aromatic substituents exhibit

characteristic absorption maxima.[14]

Table 4: UV-Vis Absorption Maxima for Selected Piperazine Derivatives

Compound Solvent λmax (nm) Reference

1-Benzylpiperazine

(BZP)
Aqueous Acid 193

1-(2-

Methoxyphenyl)pipera

zine (2-MeOPP)

Aqueous Acid 206

1-(3-

Methoxyphenyl)pipera

zine (3-MeOPP)

Aqueous Acid 210

1-(4-

Methoxyphenyl)pipera

zine (4-MeOPP)

Aqueous Acid 196

1-(3-

Trifluoromethylphenyl)

piperazine (TFMPP)

Aqueous Acid 202

Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the piperazine derivative in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts (δ = 0.00 ppm).[1]

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).[1]

Use a standard pulse sequence, such as a single 90° pulse.[1]

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).[1]

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.[1]

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance

of ¹³C.[1]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).[1]

Phase the spectrum to obtain pure absorption peaks.[1]

Calibrate the chemical shift scale using the internal standard.[1]

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[1]

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample with potassium bromide (KBr) powder.

Press the mixture into a thin, transparent pellet.

Data Acquisition:
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Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

[10]

Mass Spectrometry (GC-MS)
Sample Preparation:

Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[1]

If necessary, derivatize the compound to increase its volatility.[1]

GC-MS Analysis:

Inject the sample into the gas chromatograph.

The compounds are separated based on their boiling points and interaction with the column.

The separated compounds are then introduced into the mass spectrometer for ionization and

detection.

Signaling Pathways and Experimental Workflows
Signaling Pathways of Pharmacologically Active
Piperazine Derivatives
Many piperazine derivatives exert their therapeutic effects by modulating neurotransmitter

signaling pathways.
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Caption: Mechanism of action of Vortioxetine.
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Clozapine
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Caption: Multi-receptor binding profile of Clozapine.
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Experimental Workflow for Spectroscopic
Characterization
The structural elucidation of a novel piperazine derivative typically follows a systematic

experimental workflow.
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Synthesis & Purification

Spectroscopic Analysis
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Caption: General experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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